molecular formula C17H33N4O3S- B14595748 1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate CAS No. 61146-62-1

1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate

Cat. No.: B14595748
CAS No.: 61146-62-1
M. Wt: 373.5 g/mol
InChI Key: IGEYLGGJDZKXOB-UHFFFAOYSA-M
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Description

1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate is a chemical compound known for its unique structural properties It contains diazenyl groups, which are characterized by the presence of a nitrogen-nitrogen double bond

Preparation Methods

The synthesis of 1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate involves several steps. The synthetic route typically starts with the preparation of the diazenyl intermediates. These intermediates are then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the cleavage of the diazenyl groups, resulting in the formation of amines or other nitrogen-containing compounds.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce diazenyl groups into other molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The diazenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate can be compared with other diazenyl-containing compounds, such as:

    Di-tert-butyl diazene-1,2-dicarboxylate: This compound also contains diazenyl groups and is used in similar applications.

    Azodicarboxylic acid di-tert-butyl ester: Another related compound with similar reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

61146-62-1

Molecular Formula

C17H33N4O3S-

Molecular Weight

373.5 g/mol

IUPAC Name

[1-(tert-butyldiazenyl)-2-[2-(tert-butyldiazenyl)propan-2-ylsulfanyl]-3-methylbutyl] carbonate

InChI

InChI=1S/C17H34N4O3S/c1-11(2)12(25-17(9,10)21-20-16(6,7)8)13(24-14(22)23)18-19-15(3,4)5/h11-13H,1-10H3,(H,22,23)/p-1

InChI Key

IGEYLGGJDZKXOB-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(C(N=NC(C)(C)C)OC(=O)[O-])SC(C)(C)N=NC(C)(C)C

Origin of Product

United States

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